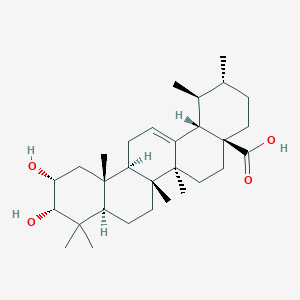

Ácido 3-Epicorosólico

Descripción general

Descripción

3-Epicorosolic acid is a natural product found in Vitex altissima, Callicarpa pentandra, and other organisms with data available.

Aplicaciones Científicas De Investigación

Efectos antiinflamatorios y antitumorales

El ácido 3-epicorosólico se ha identificado en las hojas de Perilla frutescens, una planta conocida por sus propiedades medicinales . El compuesto ha mostrado marcados efectos antiinflamatorios, inhibiendo la inflamación inducida por el 12-O-tetradecanoilforbol-13-acetato (TPA) en ratones . También demostró potentes efectos inhibitorios sobre la activación del antígeno temprano del virus de Epstein-Barr (EBV-EA) inducida por TPA . Esto sugiere posibles aplicaciones en el tratamiento de afecciones inflamatorias y la prevención del cáncer .

Tratamiento de trastornos de la piel

Las investigaciones han indicado que el ácido 3-epicorosólico podría ser beneficioso en la prevención y el tratamiento de trastornos de la piel . Ha mostrado una actividad notable contra la liberación de β-hexosaminidasa, que está asociada con reacciones alérgicas . Además, se ha descubierto que estimula la producción de colágeno y ácido hialurónico, que son cruciales para la salud de la piel . Esto sugiere posibles aplicaciones en el cuidado de la piel, particularmente en productos antienvejecimiento .

Sensibilización de las células de cáncer de mama metastásico a la anoikis

El ácido Pigénico A, otro nombre para el ácido 3-epicorosólico, se ha descubierto que sensibiliza las líneas celulares de cáncer de mama triple negativo metastásico a la anoikis

Mecanismo De Acción

Target of Action

3-Epicorosolic acid, also known as Pygenic Acid A, primarily targets Cathepsin L , a lysosomal cysteine protease . Cathepsin L plays a crucial role in cellular protein turnover and homeostasis .

Mode of Action

3-Epicorosolic acid acts as a competitive inhibitor of Cathepsin L . It binds to the active site of the enzyme, preventing substrate interaction and thus inhibiting the enzyme’s activity . The IC50 and Ki values are 6.5 and 19.5 μM respectively, indicating a strong binding affinity .

Biochemical Pathways

The inhibition of Cathepsin L by 3-Epicorosolic acid impacts various biochemical pathways. For instance, it can lead to the downregulation of pro-survival proteins, including cIAP1, cIAP2, and survivin . This can trigger apoptosis, a form of programmed cell death .

Result of Action

The inhibition of Cathepsin L by 3-Epicorosolic acid can induce apoptosis and sensitize certain cancer cells to anoikis, a form of programmed cell death that occurs in anchorage-dependent cells when they detach from the surrounding extracellular matrix . This has been observed in metastatic triple-negative breast cancer cell lines .

Análisis Bioquímico

Biochemical Properties

3-Epicorosolic acid acts as a competitive inhibitor of cathepsin L, an enzyme involved in protein catabolism . The IC50 and Ki values for this interaction are 6.5 and 19.5 μM, respectively . This suggests that 3-Epicorosolic acid may play a role in regulating protein degradation within cells.

Cellular Effects

Research indicates that 3-Epicorosolic acid may have significant effects on cellular processes. For instance, it has been found to exhibit potent alpha-glucosidase and PTP1B inhibitory activities, which could influence cellular metabolism . Additionally, it has been shown to sensitize metastatic breast cancer cells to anoikis, a form of programmed cell death .

Molecular Mechanism

At the molecular level, 3-Epicorosolic acid exerts its effects through specific binding interactions with biomolecules. As mentioned earlier, it acts as a competitive inhibitor of cathepsin L . This suggests that it may bind to the active site of this enzyme, preventing it from interacting with its usual substrates and thereby altering its activity.

Metabolic Pathways

The specific metabolic pathways that 3-Epicorosolic acid is involved in are not well-defined. Given its role as a competitive inhibitor of cathepsin L , it may be involved in pathways related to protein catabolism.

Propiedades

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22-,23+,24-,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGSQOYIOKBQOW-RFMFWNHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

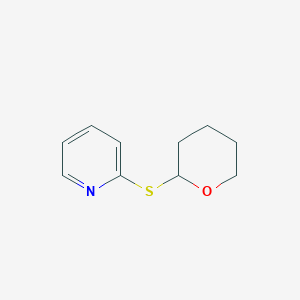

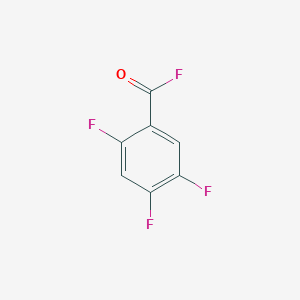

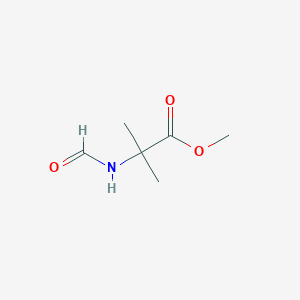

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

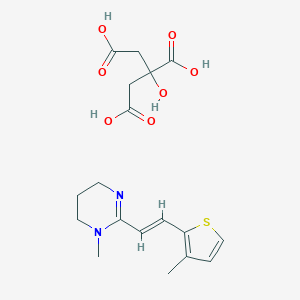

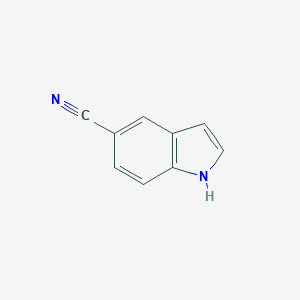

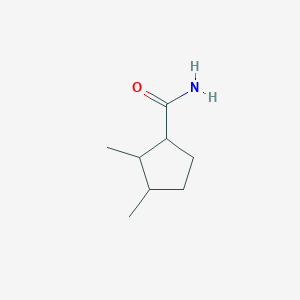

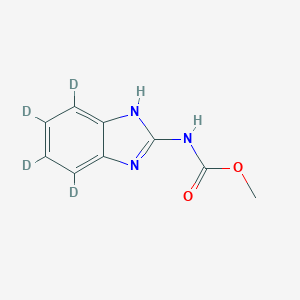

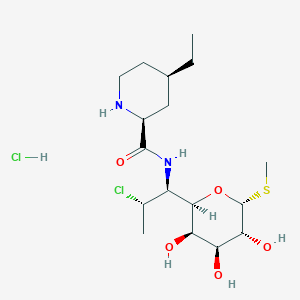

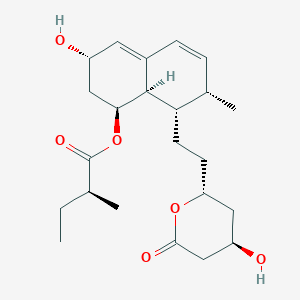

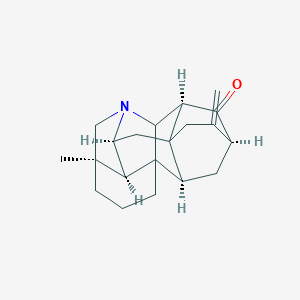

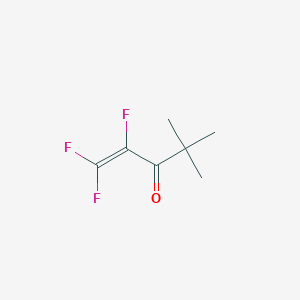

Feasible Synthetic Routes

Q1: What are the known biological activities of 3-epicorosolic acid?

A1: 3-Epicorosolic acid, also known as pygenic acid A, has demonstrated several promising biological activities in preclinical studies. These include:

- Anti-diabetic activity: 3-Epicorosolic acid exhibits potent inhibitory activity against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), key enzymes involved in carbohydrate metabolism and insulin signaling. []

- Anti-tumor activity: Studies have shown that 3-epicorosolic acid can sensitize metastatic breast cancer cells to anoikis, a type of cell death triggered by detachment from the extracellular matrix. This sensitization to anoikis was linked to the downregulation of pro-survival proteins and inhibition of metastasis in a mouse model. []

- Anti-inflammatory and anti-allergy activity: Research indicates that 3-epicorosolic acid exhibits anti-inflammatory effects by inhibiting TPA-induced inflammation in mice. Additionally, it has shown significant activity against β-hexosaminidase release, suggesting potential anti-allergy properties. [, ]

Q2: What is the mechanism of action of 3-epicorosolic acid against α-glucosidase and PTP1B?

A2: Kinetic studies reveal distinct mechanisms of inhibition for each enzyme:

- α-glucosidase: 3-Epicorosolic acid acts as an uncompetitive inhibitor of α-glucosidase. [] This suggests that it binds to the enzyme-substrate complex, preventing the formation of products and slowing down the breakdown of carbohydrates.

- PTP1B: 3-Epicorosolic acid demonstrates mixed-type inhibition against PTP1B. [] This indicates that it can bind to both the free enzyme and the enzyme-substrate complex, interfering with the enzyme's ability to dephosphorylate target proteins involved in insulin signaling.

Q3: What structural features of 3-epicorosolic acid are important for its biological activity?

A3: While specific structure-activity relationship (SAR) studies focusing on 3-epicorosolic acid are limited in the provided research, broader studies on triterpenoids suggest that modifications to the ursane-type structure can significantly impact activity. [, ] Further research is needed to delineate the precise structural elements of 3-epicorosolic acid responsible for its diverse biological effects.

Q4: Are there any known sources of 3-epicorosolic acid in nature?

A4: Yes, 3-epicorosolic acid has been isolated and identified from several plant sources, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(4-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B20417.png)

![2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B20422.png)

![(S,S)-2,8-Diazabicyclo[4,3,0]nonane](/img/structure/B20426.png)